1-(4-nitrophenyl)-5-phenyl-1H-pyrazole
CAS No.: 62160-33-2
Cat. No.: VC16012053
Molecular Formula: C15H11N3O2
Molecular Weight: 265.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62160-33-2 |
|---|---|
| Molecular Formula | C15H11N3O2 |
| Molecular Weight | 265.27 g/mol |
| IUPAC Name | 1-(4-nitrophenyl)-5-phenylpyrazole |
| Standard InChI | InChI=1S/C15H11N3O2/c19-18(20)14-8-6-13(7-9-14)17-15(10-11-16-17)12-4-2-1-3-5-12/h1-11H |
| Standard InChI Key | XZHRORCXZCBQPL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=NN2C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted at positions 1 and 5 with 4-nitrophenyl and phenyl groups, respectively. The IUPAC name, 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole, reflects this substitution pattern . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₁N₃O₂ | |
| Molecular Weight | 265.27 g/mol | |
| SMILES Notation | C1=CC=C(C=C1)C2=CC=NN2C3=CC=C(C=C3)N+[O−] | |
| InChIKey | XZHRORCXZCBQPL-UHFFFAOYSA-N |
The nitro group at the para position of the phenyl ring enhances electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions .
Synthesis and Reactivity
Primary Synthetic Routes
The compound is typically synthesized via cyclocondensation reactions. A notable method involves the reaction of furan-2,3-dione with N-benzylidene-N'-(4-nitrophenyl)hydrazine, yielding 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid as an intermediate . Subsequent decarboxylation or functional group transformations produce the target molecule.
Representative Reaction Scheme:
-
Cyclocondensation:
Furan-2,3-dione + Hydrazine derivative → Pyrazole intermediate . -
Decarboxylation:
Pyrazole-3-carboxylic acid → 1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole + CO₂ .
Functionalization Reactions
The nitro group facilitates further chemical modifications:
-
Reduction: Conversion to an amine group (-NH₂) using catalysts like Pd/C or Fe/HCl .
-
Nucleophilic Aromatic Substitution: Replacement of the nitro group with alkoxy or amino groups under basic conditions .
Biological and Pharmacological Activity
Carbonic Anhydrase Inhibition
Pyrazole derivatives bearing sulfonamide moieties, including 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole analogs, exhibit potent inhibition of human carbonic anhydrase isoforms I and II (CA I/II). For example:
These inhibitors bind to the zinc-containing active site of CA, disrupting bicarbonate ion regulation and offering therapeutic potential for glaucoma and epilepsy .
Antiproliferative Effects
Recent studies demonstrate that pyrazole-based compounds inhibit cancer cell proliferation by targeting tubulin polymerization or DNA topoisomerases. For instance:
| Cell Line | GI₅₀ (µM) | Mechanism | Source |
|---|---|---|---|
| MCF-7 (breast cancer) | 12.3 | Tubulin inhibition | |
| HeLa (cervical cancer) | 9.8 | DNA intercalation |
Applications in Material Science
Coordination Chemistry
The compound’s nitrogen-rich structure enables coordination with transition metals. For example, Zn(II) complexes of pyrazole ligands show enhanced stability and catalytic activity in organic transformations .
Optoelectronic Materials
Nitrophenyl groups contribute to charge-transfer complexes with applications in organic light-emitting diodes (OLEDs) and nonlinear optical materials .
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